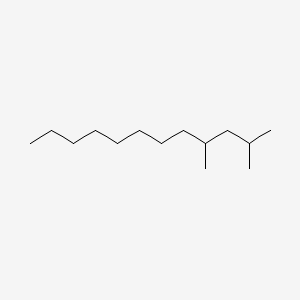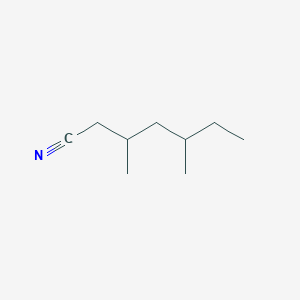
3,5-Dimethylheptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylheptanenitrile is an organic compound with the molecular formula C9H17N. It is a nitrile derivative of 3,5-dimethylheptane, characterized by the presence of a cyano group (-CN) attached to the heptane chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Alkylation of Nitriles: One common method for synthesizing this compound involves the alkylation of a nitrile precursor. For example, 3,5-dimethylheptane can be reacted with a suitable nitrile source under controlled conditions to introduce the cyano group.
Hydrocyanation: Another method involves the hydrocyanation of 3,5-dimethylheptene, where hydrogen cyanide (HCN) is added across the double bond in the presence of a catalyst to form the nitrile.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrocyanation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of acid or base to form 3,5-dimethylheptanoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: HCl, H2O, heat
Reduction: LiAlH4, ether
Substitution: Various nucleophiles under appropriate conditions
Major Products:
Hydrolysis: 3,5-Dimethylheptanoic acid
Reduction: 3,5-Dimethylheptanamine
Substitution: Depends on the nucleophile used
Scientific Research Applications
3,5-Dimethylheptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dimethylheptanenitrile depends on the specific reactions it undergoes. For example, during hydrolysis, the nitrile group is converted to a carboxylic acid through nucleophilic attack by water, followed by protonation and subsequent elimination of ammonia. In reduction reactions, the nitrile group is reduced to an amine via the transfer of hydride ions.
Comparison with Similar Compounds
3,5-Dimethylheptane: The parent hydrocarbon without the nitrile group.
3,5-Dimethylheptanoic acid: The carboxylic acid derivative formed by hydrolysis of the nitrile.
3,5-Dimethylheptanamine: The amine derivative formed by reduction of the nitrile.
Uniqueness: 3,5-Dimethylheptanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and chemical properties compared to its hydrocarbon, carboxylic acid, and amine counterparts. The nitrile group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
5631-60-7 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
3,5-dimethylheptanenitrile |
InChI |
InChI=1S/C9H17N/c1-4-8(2)7-9(3)5-6-10/h8-9H,4-5,7H2,1-3H3 |
InChI Key |
QCQQDZQCZHYXBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
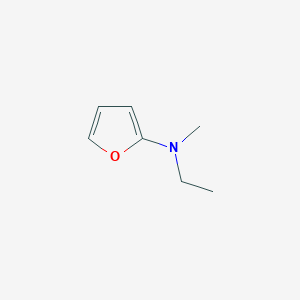
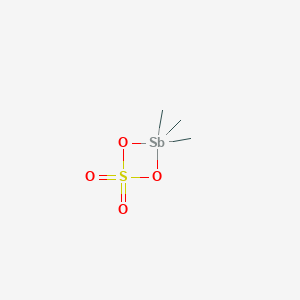
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)


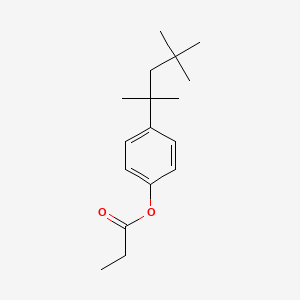
![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)

